molecular formula C9H10O2 B042473 Phenyl glycidyl ether CAS No. 122-60-1

Phenyl glycidyl ether

Cat. No. B042473
CAS RN: 122-60-1
M. Wt: 150.17 g/mol
InChI Key: FQYUMYWMJTYZTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

PGE is synthesized through several methods, including anionic and cationic polymerization processes. Anionic polymerization, initiated by sodium caprolactam or potassium anions in the presence of crown ethers, leads to oligo(hydroxy ethers) with varying structures and distributions (Tänzer, Büttner, & Ludwig, 1996); (Stolarzewicz & Grobelny, 1992). Cationic polymerization, analyzed through gel permeation chromatography, further elucidates the molecular weight distributions of PGE oligomers (Podzimek, Eichler, & Tkaczyk, 1991).

Molecular Structure Analysis

The molecular structure of PGE and its polymers has been explored through various analytical techniques. Infrared spectroscopy and X-ray diffraction analysis have been used to investigate the crystalline and amorphous fractions of PGE polymers, revealing insights into their microstructure and cyclic topology (Tanaka & Kakiuchi, 1966); (Gambino, Ilarduya, Alegría, & Barroso-Bujans, 2016).

Chemical Reactions and Properties

PGE undergoes various chemical reactions, including copolymerization with functionalized phenyl glycidyl ethers and reactions with alcohols in the presence of boron trifluoride or benzyl dimethylamine. These reactions lead to a diverse array of oligomers and polymers with potential industrial applications (Royappa & McDaniel, 2005); (Lee, Pankey, & Heeschen, 1965).

Physical Properties Analysis

The physical properties of PGE and its polymers, such as melting ranges and molar masses, vary depending on the polymerization conditions. These properties are crucial for determining the potential applications of PGE polymers in various industrial sectors (Tänzer, Büttner, & Ludwig, 1996).

Chemical Properties Analysis

The chemical properties of PGE, including its reactivity and the nature of the polymers it forms, are influenced by the conditions under which it is polymerized. These properties are essential for understanding how PGE can be modified or combined with other monomers to create materials with desired characteristics (Noshay & Price, 1959).

Scientific Research Applications

  • Model Monomer for Anionic Polymerization : It's used as a model monomer for investigating anionic polymerization in miniemulsions, indicating a critical polymerization degree (Maitre et al., 2000).

  • Polymerization with Benzyl Phenylphosphonates : Phenyl glycidyl ether polymerizes with benzyl phenylphosphonates, acting as thermally latent initiators, to create polymers with specific molecular weights (Kim et al., 2000).

  • Reactive Modifier in Epoxy Resins : It acts as a reactive modifier in epoxy resins, with potential occupational exposure during production and use of epoxy products (Ipcs, 1999).

  • Oligomerization with Amine : Oligomerization of substituted phenyl glycidyl ethers with tertiary amine produces oligomers with internal carbon-carbon double-bond unsaturation (Tanaka et al., 1967).

  • Hyperbranched Random Copolymers : It's used to create hyperbranched random copolymers with controlled polymerization degrees, useful in thermosetting polymers and polyurethanes (Sunder et al., 2000).

  • Nanoparticle Coatings : Copolymers of glycidol with phenyl-containing comonomers show potential in nanoparticle coatings, with specific glass-transition temperatures (Royappa & McDaniel, 2005).

  • Cationic Polymerization : Electron beam and UV-induced cationic polymerization of phenyl glycidyl ether offers insights into complex crosslinking epoxy systems (Mascioni et al., 2013).

  • Sensitization and Cross-reactivity : It's identified as a strong sensitizer without significant cross-reactivity with bisphenol A and bisphenol F contact allergens (Pontén et al., 2004).

  • Isotactic Polymerization : Isotactic polymerization of phenyl glycidyl ether with aluminum catalysts results in both crystalline and amorphous polymers, highlighting its versatility (Noshay & Price, 1959).

  • Reaction Kinetics with Imidazoles : The reaction with imidazoles exhibits a first-order dependence on imidazole concentration, showing variations with polarity and temperature (Jones et al., 1987).

Safety And Hazards

Phenyl Glycidyl Ether can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is harmful if inhaled and may cause respiratory irritation . It is suspected of causing genetic defects and may cause cancer .

Future Directions

Phenyl Glycidyl Ether has been used for carbon dioxide absorption and other chemical reactions in addition to its use of reducing viscosity of epoxy resins . It undergoes anionic polymerization . It is one of a number of glycidyl ethers available commercially that are used to reduce the viscosity of epoxy resins . These are then further used in coatings, sealants, adhesives, and elastomers . The use of the diluent does affect mechanical properties and microstructure of epoxy resins .

properties

IUPAC Name

2-(phenoxymethyl)oxirane
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InChI

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2
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InChI Key

FQYUMYWMJTYZTK-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)COC2=CC=CC=C2
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Molecular Formula

C9H10O2
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Related CAS

25265-27-4
Record name Oxirane, 2-(phenoxymethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID8021145
Record name Phenyl glycidyl ether
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Molecular Weight

150.17 g/mol
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Physical Description

Phenyl glycidyl ether is a colorless liquid. (NTP, 1992), Liquid, Colorless liquid. [Note: A solid below 38 degrees F.] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid., Colorless liquid. [Note: A solid below 38 °F.]
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Boiling Point

473 °F at 760 mmHg (NTP, 1992), 245 °C, 473 °F
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Flash Point

greater than 200 °F (NTP, 1992), 248 °F, 248 °F (Closed Cup), 114 °C c.c.
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Solubility

1 to 5 mg/mL at 64 °F (NTP, 1992), 12.9% in octane; completely sol in acetone and toluene, In water, 2,400 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.24, 0.2%
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Density

1.1092 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1109 at 21 °C, Relative density (water = 1): 1.11, 1.11
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Vapor Density

4.37 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.37 (Air = 1), Relative vapor density (air = 1): 4.37, 4.37
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Vapor Pressure

0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg], 1.0X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.33, 0.01 mmHg
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Product Name

Phenyl glycidyl ether

Color/Form

Colorless liquid (Note: A solid below 38 degrees F)

CAS RN

122-60-1, 71031-02-2
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Record name PHENYL GLYCIDYL ETHER
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Melting Point

38.3 °F (NTP, 1992), 3.5 °C, 38 °F
Record name PHENYL GLYCIDYL ETHER
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Synthesis routes and methods I

Procedure details

The procedure given in Example 104 was followed using 3-ethyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 4-chlorophenyl glycidyl ether as a reactant, instead of 3-isopropyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 1,2-epoxy-3-phenoxypropane, to give the title compound.
Name
3-ethyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The procedure given in Example 104 was followed using 3-methyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and glycidyl 4-methoxyphenyl ether as a reactant, instead of 3-isopropyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 1,2-epoxy-3-phenoxypropane, to give the title compound.
Name
3-methyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The procedure given in Example 104 was followed using 3-methyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 4-tert-butylphenyl glycidyl ether as a reactant, instead of 3-isopropyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 1,2-epoxy-3-phenoxypropane, to give the title compound.
Name
3-methyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The procedure given in Example 104 was followed using 3-ethyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and glycidyl 4-methoxyphenyl ether as a reactant, instead of 3-isopropyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 1,2-epoxy-3-phenoxypropane, to give the title compound.
Name
3-ethyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl glycidyl ether
Reactant of Route 2
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Phenyl glycidyl ether
Reactant of Route 3
Reactant of Route 3
Phenyl glycidyl ether
Reactant of Route 4
Phenyl glycidyl ether
Reactant of Route 5
Reactant of Route 5
Phenyl glycidyl ether
Reactant of Route 6
Reactant of Route 6
Phenyl glycidyl ether

Citations

For This Compound
3,760
Citations
CH Klute, W Viehmann - Journal of Applied Polymer Science, 1961 - Wiley Online Library
… A search of the chemical literature has revealed no reliable value for the heat of polymerization of the epoxy resins or for their monofunctional analogue, phenyl glycidyl ether, despite …
Number of citations: 79 onlinelibrary.wiley.com
J Hine, SM Linden… - The Journal of Organic …, 1985 - ACS Publications
The reaction of phenyl glycidyl ether with diethylamine in butanone gives 3-(diethylamino)-l-phenoxy-2-propanol. Catalysis by phenol and five of its meta-and para-substituted …
Number of citations: 90 pubs.acs.org
C Maitre, F Ganachaud, O Ferreira, JF Lutz… - …, 2000 - ACS Publications
… The anionic polymerization of phenyl glycidyl ether (PGE) in … From these observations, phenyl glycidyl ether could be … Phenyl glycidyl ether (PGE) is generally used as a model …
Number of citations: 82 pubs.acs.org
L Schechter, J Wynstra, R Kurkjy - Industrial & Engineering …, 1957 - ACS Publications
… A study of the chemistry of glycidyl ethers using phenyl glycidyl ether (III) as a model compound has been reported (7, 8). The present … to those of phenyl glycidyl ether and styrene oxide. …
Number of citations: 77 pubs.acs.org
M Weiner - The Journal of Organic Chemistry, 1961 - ACS Publications
… phenyl glycidyl ether and … of phenyl glycidyl ether in the presence of benzyldimethylamine, forms the oxazolidinone I in yields corresponding to those obtained from phenyl glycidyl ether …
Number of citations: 46 pubs.acs.org
K Saranya, V Mohan, L Rajendran - Journal of Mathematical Chemistry, 2020 - Springer
… In this paper, two coupled nonlinear differential equations related to carbon dioxide (CO 2 ) and phenyl glycidyl ether (PGE) concentrations are solved using a residual method. This is a …
Number of citations: 28 link.springer.com
V Trappe, W Burchard, B Steinmann - Macromolecules, 1991 - ACS Publications
… ABSTRACT: The formation of linearpolyesters by the anhydride-curing reaction of phenyl glycidyl ether initiated by 1-methylimidazole was studied kinetically, and the conformational …
Number of citations: 55 pubs.acs.org
L Shechter, J Wynstra, RP Kurkjy - Industrial & Engineering …, 1956 - ACS Publications
… of phenyl glycidyl ether and 1.00 mole of diethylamine at 50 and 100 C. Equimolar quantities of diethylamine and phenyl glycidyl ether react … of phenyl glycidyl ether was reacted with …
Number of citations: 659 pubs.acs.org
YF Tang, JH Xu, Q Ye, B Schulze - Journal of Molecular Catalysis B …, 2001 - Elsevier
… ) capable of utilizing phenyl glycidyl ether as sole carbon … the (R)-enantiomer of phenyl glycidyl ether, yeilding (S)-epoxide … the ee and (S)-phenyl glycidyl ether could be obtained with an …
Number of citations: 51 www.sciencedirect.com
M Park, H Lee, J Jang, JH Park, CH Kim, SY Kim… - … Science and Technology, 2019 - Elsevier
… In this study, we reported the feasibility of phenyl glycidyl ether (PGE) as an effective noncovalent functionalization agent and suggested a facile and low-temperature process that …
Number of citations: 22 www.sciencedirect.com

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